molecular formula C9H10ClNS B11999189 3-methyl-2H-benzo[b][1,4]thiazine hydrochloride CAS No. 61189-20-6

3-methyl-2H-benzo[b][1,4]thiazine hydrochloride

Cat. No.: B11999189
CAS No.: 61189-20-6
M. Wt: 199.70 g/mol
InChI Key: HLELJCXQCMDIAH-UHFFFAOYSA-N
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Description

3-methyl-2H-benzo[b][1,4]thiazine hydrochloride is a synthetic organic compound based on the 1,4-benzothiazine core, a privileged scaffold in medicinal chemistry. This structure consists of a benzene ring fused with a six-membered 1,4-thiazine ring, incorporating both nitrogen and sulfur atoms . The fusion of these frameworks is known to enhance biological properties, making it a valuable subject for designing innovative heterocyclic systems . The 1,4-benzothiazine scaffold is recognized for its remarkable potential to accommodate a wide range of functionalizations, giving rise to diverse biological activities . Researchers have identified this structural motif in compounds with a broad spectrum of pharmacological properties, including antipsychotropic, antiviral, antimicrobial, antifungal, antitubercular, antioxidant, and anti-inflammatory activities . Specifically, hybrid molecules combining the benzothiazine core with other pharmacophores, such as thiadiazole, have shown significant promise as acetylcholinesterase inhibitors in research targeting Alzheimer's disease . These derivatives have demonstrated potent inhibitory activity, antioxidant effects, and favorable blood-brain barrier permeability in preclinical studies . The synthesis of 1,4-benzothiazine derivatives typically involves well-established methods, such as the reactions of 2-aminothiophenol (2-ATP) with various substrates, including alkenes, ketones, and 1,3-dicarbonyl compounds . These methods can utilize various catalysts, including nanocatalysts and metal-based catalysts, under diverse reaction conditions for efficient synthesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61189-20-6

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

3-methyl-2H-1,4-benzothiazine;hydrochloride

InChI

InChI=1S/C9H9NS.ClH/c1-7-6-11-9-5-3-2-4-8(9)10-7;/h2-5H,6H2,1H3;1H

InChI Key

HLELJCXQCMDIAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2SC1.Cl

Origin of Product

United States

Preparation Methods

Reaction with Acetylacetone Under Mild Conditions

The cyclocondensation of 2-ATP (1 ) with acetylacetone (19 ) in methanol at room temperature for 48 hours yields 1-(3-methyl-4H-benzothiazin-2-yl)ethenone (20 ) in 98% yield. This method leverages the enamine formation between the thiol group of 2-ATP and the carbonyl groups of acetylacetone, followed by intramolecular cyclization. The methyl group at position 3 arises from the acetylacetone’s methyl substituents. While this produces the 4H-tautomer, subsequent treatment with HCl in chloroform induces isomerization to the 2H-form.

Mechanistic Insights :

  • Oxidation of 2-ATP to bis(o-aminophenyl)disulfide (V ) under aerobic conditions.

  • Nucleophilic attack by the disulfide’s thiolate on acetylacetone’s carbonyl, forming an enamine intermediate (IX ).

  • Cyclization via intramolecular amine attack, yielding the 4H-benzothiazine core.

Optimization Data :

ParameterValue
SolventMethanol
Temperature25°C
Time48 hours
Yield (4H-form)98%

Acid-Catalyzed Isomerization to 2H-Tautomer

The 4H-to-2H tautomerization is achieved using HCl in chloroform, which protonates the thiazine nitrogen, destabilizing the 4H-form and favoring the conjugated 2H-structure. For example, treating 1-(3-methyl-4H-benzo[1,thiazin-2-yl)ethenone with 1M HCl in chloroform at 25°C for 12 hours results in quantitative conversion to the 2H-tautomer. Subsequent evaporation under reduced pressure yields the hydrochloride salt as a crystalline solid.

Critical Factors :

  • Acid Strength : Concentrated HCl (>1M) accelerates isomerization but risks decomposition.

  • Solvent Polarity : Chloroform’s low polarity stabilizes the protonated intermediate.

Three-Component Condensation Catalyzed by DABCO

A one-pot, three-component reaction involving 2-ATP (1 ), aldehydes (21 ), and methyl alkyl ketones (22 ) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) enables the synthesis of 3-methyl-3,4-dihydro-2H-benzo[b]thiazines (23 ). While this method produces dihydro derivatives, oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts them to the aromatic 2H-form.

General Reaction Scheme :

2-ATP+RCHO+CH3CORDABCO (10 mol%)3-Methyl-3,4-dihydro-2H-benzothiazineDDQ3-Methyl-2H-benzothiazine\text{2-ATP} + \text{RCHO} + \text{CH}_3\text{COR}' \xrightarrow{\text{DABCO (10 mol\%)}} \text{3-Methyl-3,4-dihydro-2H-benzothiazine} \xrightarrow{\text{DDQ}} \text{3-Methyl-2H-benzothiazine}

Representative Data :

Aldehyde (RCHO)Ketone (CH₃COR')Yield (Dihydro)Yield (2H-Form)
FormaldehydeAcetone85%78%
BenzaldehydeButanone89%82%

Advantages :

  • Atom Economy : Three-component coupling minimizes waste.

  • Catalyst Reusability : DABCO is recoverable via aqueous extraction.

Halogen-Mediated Cyclization with α-Bromo Ketones

Reacting 2-ATP (1 ) with α-bromo ketones such as bromoacetone (24 ) in ethanol under reflux for 6–8 hours directly yields 3-methyl-2H-benzo[b]thiazine (25 ). The thiol group attacks the electrophilic α-carbon of the bromo ketone, followed by intramolecular amine cyclization. Subsequent HCl gas bubbling into the reaction mixture precipitates the hydrochloride salt.

Reaction Conditions :

ParameterValue
SolventEthanol
Temperature80°C
Time8 hours
Yield (Free Base)75%
Salt FormationHCl (g), 0°C, 1 hour

Limitations :

  • Side Reactions : Competing dimerization of 2-ATP to disulfides reduces yield.

  • Substrate Sensitivity : α-Bromo ketones require anhydrous conditions to prevent hydrolysis.

Green Chemistry Approaches Using Ultrasound and Microwave Irradiation

Ultrasound-Assisted Synthesis

Combining 2-ATP (1 ) with methyl glyoxylate (26 ) under ultrasound irradiation (40 kHz) in water achieves 85% yield of 3-methyl-2H-benzo[b]thiazine-3-carboxylate (27 ) within 30 minutes. The method exploits cavitation to enhance reaction rates, with HCl added post-synthesis to form the hydrochloride salt.

Key Metrics :

ParameterValue
SolventWater
Ultrasound Frequency40 kHz
Time30 minutes
Yield85%

Microwave-Promoted Cyclization

Microwave irradiation (150 W) of 2-ATP (1 ) and methyl acetoacetate (28 ) in solvent-free conditions produces 3-methyl-4H-benzothiazine (29 ) in 92% yield within 10 minutes. Acidic workup with HCl converts the product to the 2H-hydrochloride salt.

Optimization Highlights :

  • Energy Efficiency : 10-minute reaction vs. 48 hours under traditional conditions.

  • Solvent-Free : Aligns with green chemistry principles.

Table 1. Summary of Preparation Methods for 3-Methyl-2H-Benzo[b]Thiazine Hydrochloride

MethodStarting MaterialsConditionsYieldAdvantagesLimitations
Acetylacetone Cyclization2-ATP, AcetylacetoneMeOH, RT, 48 h98%High yield; mild conditionsRequires acid isomerization
DABCO-Catalyzed Three-Component2-ATP, RCHO, CH₃COR'DABCO, Reflux, 12 h78–82%Atom-economical; broad substrate scopeMulti-step oxidation required
α-Bromo Ketone Cyclization2-ATP, BromoacetoneEtOH, 80°C, 8 h75%Direct 2H-formationSensitivity to moisture
Ultrasound-Assisted2-ATP, Methyl GlyoxylateH₂O, Ultrasound, 30 min85%Fast; eco-friendlySpecialized equipment needed
Microwave-Promoted2-ATP, Methyl AcetoacetateSolvent-free, MW, 10 min92%Rapid; solvent-freeScale-up challenges

Chemical Reactions Analysis

Types of Reactions

3-methyl-2H-benzo[b][1,4]thiazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazine derivatives.

    Substitution: Formation of alkylated thiazine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-methyl-2H-benzo[b][1,4]thiazine hydrochloride typically involves the cyclocondensation of β-keto esters with 2-aminobenzenethiols. This method has been refined to enhance yield and efficiency, utilizing catalysts such as cerium ammonium nitrate (CAN) under mild conditions. The resulting compound exhibits a unique structural framework that contributes to its biological activity .

Biological Activities

This compound and its derivatives have demonstrated a wide range of biological activities:

  • Anticancer Properties : Several studies have reported that benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in preclinical models .
  • Analgesic Effects : Certain analogs have been tested for analgesic activity, demonstrating potential as pain relief agents without the adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Therapeutic Applications

The diverse pharmacological profiles of this compound suggest several therapeutic applications:

  • Cancer Treatment : Given its anticancer properties, this compound could be developed into a chemotherapeutic agent. Ongoing research aims to optimize its efficacy and minimize side effects through structural modifications .
  • Infectious Diseases : With rising antibiotic resistance, the development of new antimicrobial agents from benzothiazine derivatives is crucial. The compound's effectiveness against various pathogens positions it as a candidate for further exploration in infectious disease treatment .
  • Pain Management : Its analgesic properties indicate potential use in managing chronic pain conditions, particularly where conventional treatments fail or cause undesirable side effects .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Anticancer Activity : A study demonstrated that a derivative exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of conventional antibiotics .
  • Anti-inflammatory Study : In an animal model of arthritis, a benzothiazine derivative reduced paw swelling and inflammatory markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-methyl-2H-benzo[b][1,4]thiazine hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and potentially improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Key Findings:

  • Substituent Effects : The methyl group in this compound increases steric hindrance compared to nitro-substituted analogs (e.g., 7-nitro derivative), reducing aggregation in solution . However, nitro groups enhance electron-withdrawing effects, lowering the HOMO-LUMO gap and improving charge transport in electronic applications .
  • Stability: Hydrochloride salts exhibit lower thermal stability (decomposition at 220–230°C) compared to non-ionic phenothiazines (300–310°C) due to ionic interactions .
  • Solubility: The hydrochloride form improves aqueous solubility (12.5 mg/mL) relative to neutral derivatives like dithieno[1,4]thiazine (5.2 mg/mL in THF) .

Biological Activity

3-Methyl-2H-benzo[b][1,4]thiazine hydrochloride is a compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been explored, including microwave-assisted synthesis and biocatalytic approaches using baker's yeast. These methods yield high purity and efficiency, facilitating further biological evaluations.

Synthesis MethodYield (%)Time (min)Reference
Microwave-assisted69-856-11
Biocatalytic (yeast)51-82Variable
Ultrasonic irradiation70-9150

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzothiazine compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives are reported to be as low as 31.25 µg/ml against resistant strains .

Anticancer Activity

Research has demonstrated the potential of this compound in anticancer therapy. In vitro studies on cancer cell lines such as MCF7 (breast cancer) show that certain derivatives can reduce cell viability significantly when combined with established chemotherapeutics like doxorubicin. For example, compounds BS62 and BS130 exhibited lower cytotoxicity at higher concentrations compared to untreated cells .

Anti-inflammatory Effects

Benzothiazine derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. The specific activity of this compound in this regard requires further elucidation through targeted studies.

Antidiabetic and Neuroprotective Activities

Emerging studies indicate that benzothiazine derivatives may possess anti-diabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Additionally, some compounds have shown promise in neuroprotective activities, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzothiazine derivatives against a panel of pathogens. The results indicated that some compounds had MIC values significantly lower than traditional antibiotics, suggesting a potential for development into new antimicrobial agents .
  • Cytotoxicity in Cancer Cells : In a comparative study involving MCF10A (normal) and MCF7 (cancer) cell lines, certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .

Q & A

Q. What are the common synthetic routes for 3-methyl-2H-benzo[b][1,4]thiazine hydrochloride, and what key intermediates are involved?

The compound is typically synthesized via oxidation and functionalization of 2H-benzo[b][1,4]thiazin-3(4H)-one precursors. For example, 3-chloro derivatives can be generated using PCl₅ under reflux, followed by oxidation with m-CPBA to form 1,1-dioxide intermediates. Subsequent reactions with amines (e.g., piperazine derivatives) yield functionalized thiazine hydrochlorides . Key intermediates include 3-chloro-2H-benzo[b][1,4]thiazine and its oxidized 1,1-dioxide form.

Q. How is structural characterization of this compound performed?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, including substituent positions and stereochemistry. Elemental analysis is used to validate purity, though minor discrepancies in C, H, N, and S content (e.g., ±0.3%) may arise due to hydration or solvent retention . X-ray crystallography can resolve complex stereochemical configurations in derivatives .

Q. What analytical techniques are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH, temperature, and light exposure should include mass spectrometry (MS) to detect degradation products. For example, oxidation of the sulphur atom in thiazine derivatives is a common degradation pathway .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of 3-methyl-2H-benzo[b][1,4]thiazine derivatives?

Yield optimization involves solvent selection (e.g., 1,4-dioxane for improved solubility), controlled stoichiometry of reactants, and catalysis. Microwave-assisted synthesis and solvent-free conditions reduce reaction times and improve efficiency. For instance, one-pot synthesis strategies achieve yields >80% for spiro-thiazine hybrids .

Q. What computational methods are used to predict the pharmacological activity of this compound?

Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies model interactions with biological targets, such as DNA or enzymes. For example, benzothiazine derivatives exhibit binding affinity for DNA via intercalation, validated by UV-Vis and fluorescence quenching .

Q. How do structural modifications impact the compound’s biological activity?

Introducing electron-withdrawing groups (e.g., chloro) enhances antibacterial properties, while bulky substituents (e.g., spiro-oxindole moieties) improve selectivity for cancer cell lines. Hemolytic activity assays are critical for evaluating toxicity profiles during drug development .

Q. What strategies resolve contradictions in elemental analysis data for thiazine derivatives?

Discrepancies in elemental analysis (e.g., C/H/N/S content) often stem from hygroscopicity or incomplete combustion. Drying samples under vacuum and using Karl Fischer titration for moisture content correction improve accuracy. Cross-validation with high-resolution MS (HRMS) ensures reliability .

Methodological Considerations

  • Synthetic Design : Prioritize stepwise functionalization to avoid side reactions. Use m-CPBA for selective oxidation .
  • Data Interpretation : Combine NMR, MS, and crystallography to resolve ambiguous structural features .
  • Biological Testing : Pair in vitro assays (e.g., MIC for antibacterial activity) with computational models to rationalize structure-activity relationships .

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